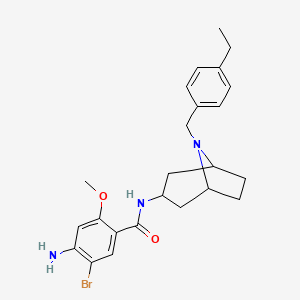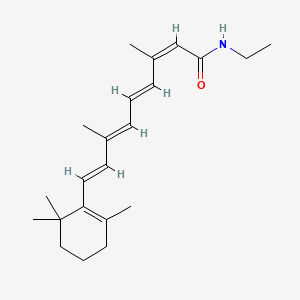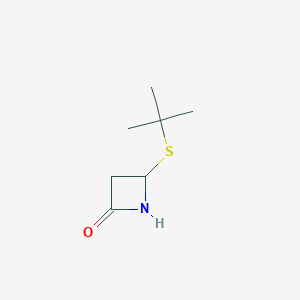
4-(tert-Butylsulfanyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butylsulfanyl)azetidin-2-one is a compound belonging to the azetidinone family, which are four-membered lactams Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butylsulfanyl)azetidin-2-one can be achieved through various methods. One common approach involves the [2+2] cycloaddition of ketenes to Schiff bases. This method is advantageous due to its efficiency and the ability to produce the desired compound in good yields . Another method involves the use of diethyl chlorophosphate in a one-pot sequence synthesis, which is a convenient and cost-effective approach .
Industrial Production Methods: For industrial production, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of optically active natural sources, such as L-threonine, has been explored to produce chiral azetidinones on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(tert-Butylsulfanyl)azetidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be acyloxylated at the 4-position using t-butyl perbenzoate or peracetate in the presence of a copper catalyst . This reaction produces 4-benzoyloxy- and acetoxy-substituted β-lactams.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include t-butyl perbenzoate, peracetate, and copper catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are formed efficiently .
Major Products Formed: The major products formed from the reactions of this compound include 4-benzoyloxy- and acetoxy-substituted β-lactams. These products are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
4-(tert-Butylsulfanyl)azetidin-2-one has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, azetidinones are known for their antimicrobial and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-(tert-Butylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s β-lactam ring is known to inhibit the activity of certain enzymes, such as penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of bacterial cell wall formation, resulting in the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-(tert-Butylsulfanyl)azetidin-2-one include other azetidinones, such as 4-acetoxy-2-azetidinone and 4-(trifluoromethyl)azetidin-2-one . These compounds share the β-lactam ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Uniqueness: The presence of the tert-butylsulfanyl group in this compound makes it unique compared to other azetidinones. This group can influence the compound’s reactivity and interactions with biological targets, potentially leading to novel applications in drug discovery and development .
Eigenschaften
CAS-Nummer |
79669-40-2 |
|---|---|
Molekularformel |
C7H13NOS |
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
4-tert-butylsulfanylazetidin-2-one |
InChI |
InChI=1S/C7H13NOS/c1-7(2,3)10-6-4-5(9)8-6/h6H,4H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
JWLWDGOJBAJFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
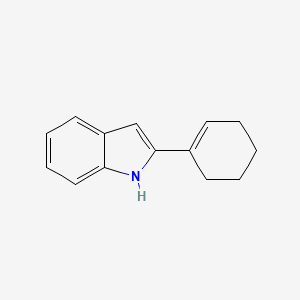
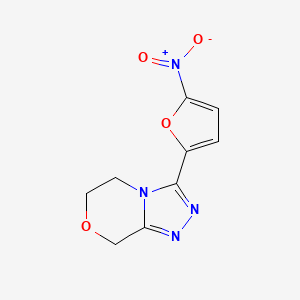
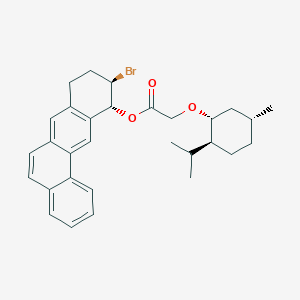
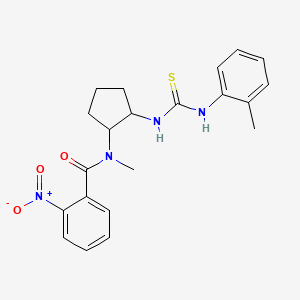
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)


![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
